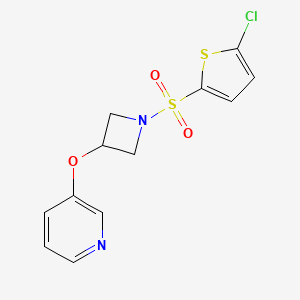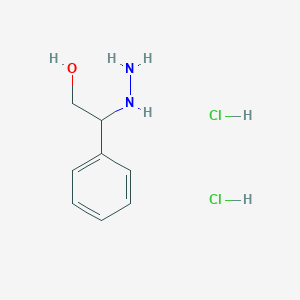
2-Hydrazinyl-2-phenylethan-1-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-2-phenylethan-1-ol dihydrochloride is a chemical compound with the molecular formula C8H12N2O.2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its hydrazine functional group, which makes it a valuable reagent in organic synthesis and other chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-2-phenylethan-1-ol dihydrochloride typically involves the reaction of phenylacetaldehyde with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Phenylacetaldehyde + Hydrazine Hydrate → 2-Hydrazinyl-2-phenylethan-1-ol
- 2-Hydrazinyl-2-phenylethan-1-ol + Hydrochloric Acid → this compound
The reaction conditions, such as temperature and pH, are carefully monitored to optimize the yield and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the compound meets industry standards. Techniques such as recrystallization and chromatography are commonly used for purification .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-2-phenylethan-1-ol dihydrochloride undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding ketones or aldehydes.
- Reduction : It can be reduced to form hydrazine derivatives.
- Substitution : The hydrazine group can participate in nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction : Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
- Substitution : Reagents like alkyl halides and acyl chlorides are employed in substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetone, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-Hydrazinyl-2-phenylethan-1-ol dihydrochloride has a wide range of applications in scientific research:
- Chemistry : It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
- Biology : The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
- Medicine : It has potential applications in drug development and pharmaceutical research.
- Industry : The compound is used in the production of specialty chemicals and intermediates for various industrial processes .
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-2-phenylethan-1-ol dihydrochloride involves its interaction with molecular targets through its hydrazine functional group. This group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. The compound can also participate in redox reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds:
- Phenylhydrazine : Similar in structure but lacks the hydroxyl group.
- Hydrazine : A simpler hydrazine derivative without the phenyl and hydroxyl groups.
- 2-Phenylethylamine : Similar backbone but lacks the hydrazine group.
Uniqueness: 2-Hydrazinyl-2-phenylethan-1-ol dihydrochloride is unique due to the presence of both hydrazine and hydroxyl functional groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-hydrazinyl-2-phenylethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c9-10-8(6-11)7-4-2-1-3-5-7;;/h1-5,8,10-11H,6,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVVKASUVWNBSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2-(4-fluorophenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2684558.png)
![3-methanesulfonyl-N-{2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2684561.png)
![N-(5-CHLORO-2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2684563.png)
![2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B2684564.png)
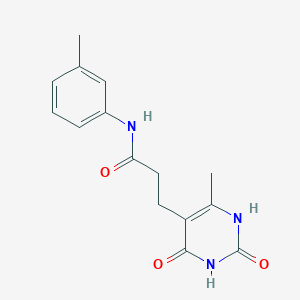
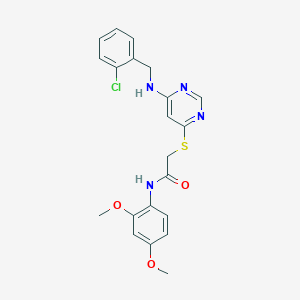
![2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2684569.png)
![8-(indolin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2684570.png)


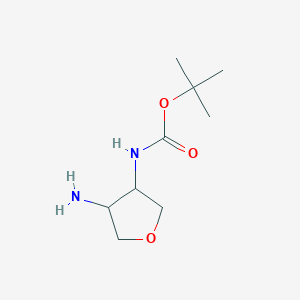
![2-[(4-Fluorophenoxy)methyl]morpholine HCl](/img/structure/B2684577.png)

